molecular formula C14H12N2O B8678383 1-(4-Methoxyphenyl)-1h-indazole

1-(4-Methoxyphenyl)-1h-indazole

Cat. No.: B8678383
M. Wt: 224.26 g/mol
InChI Key: VUXSLSAYJZMQOW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1h-indazole is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)indazole

InChI

InChI=1S/C14H12N2O/c1-17-13-8-6-12(7-9-13)16-14-5-3-2-4-11(14)10-15-16/h2-10H,1H3

InChI Key

VUXSLSAYJZMQOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromobenzaldehyde (74 mg, 0.4 mmol), 4-methoxyphenylhydrazine hydrochloride (70 mg, 0.4 mmol), sodium tert-butoxide (115 mg, 1.2 mmol), palladium(II) acetate (18 mg, 0.08 mmol) and 1,1′-bis(diphenylphosphino)ferrocene (44 mg, 0.08 mmol) were dissolved in toluene (0.6 mL) and heated to 100° C. overnight. The mixture was filtered through Celite with ethyl acetate, and the filtrate was concentrated. SiO2 chromatography (5-20% ethyl acetate/hexanes) gave the desired product, 30 mg. LC-MS (C14H12N2O calculated 224) m/z 225 (M+H).
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1H-Indazole (0.50 g, 4.23 mmol), 4-methoxyphenylboronic acid (1.30 g, 8.5 mmol), triethylamine (0.86 g, 8.5 mmol) and cupric acetate ((0.77 g, 4.23 mmol) in CH2Cl2 (50 mL) was stirred at room temperature for 48 h. The reaction mixture was diluted with water and passed through a pad of Celite. The filtrate was extracted with EtOAc, washed with brine, and dried over Na2SO4. After being concentrated, the crude material was purified by a chromatography on silica gel to yield the title compound (0.32 g, 30%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
30%

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